Cas no 856595-94-3 (2-Chloropyrimidine-5-carboxamide)

2-Chloropyrimidine-5-carboxamide is a versatile heterocyclic compound featuring a chlorinated pyrimidine core with a carboxamide functional group. Its structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing biologically active molecules. The chlorine at the 2-position enhances reactivity, enabling efficient nucleophilic substitution reactions, while the carboxamide group offers additional sites for derivatization. This compound is commonly employed in the development of kinase inhibitors, antiviral agents, and other therapeutic candidates. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. Suitable for research and industrial use, it adheres to stringent quality control standards.
2-Chloropyrimidine-5-carboxamide structure
856595-94-3 structure
Product Name:2-Chloropyrimidine-5-carboxamide
CAS No:856595-94-3
MF:C5H4ClN3O
MW:157.557759284973
CID:1084416
PubChem ID:73553795
Update Time:2025-09-28

2-Chloropyrimidine-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloropyrimidine-5-carboxamide
    • 2-Chloro-5-pyrimidinecarboxamide
    • 2-CHLORO-4-PYRIMIDINECARBONYL CHLORIDE
    • 2-chloropyrimidine-4-carboxylic acid chloride
    • 4-pyrimidinecarbonyl chloride,2-chloro
    • 2-Chloro-5-pyrimidinecarboxamide (ACI)
    • 856595-94-3
    • SB57475
    • CMBRIPQIRNNMEA-UHFFFAOYSA-N
    • CS-0045677
    • DB-355874
    • BS-49604
    • D72721
    • SCHEMBL1968189
    • Inchi: 1S/C5H4ClN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10)
    • InChI Key: CMBRIPQIRNNMEA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=NC(Cl)=NC=1)N

Computed Properties

  • Exact Mass: 157.00400
  • Monoisotopic Mass: 157.0042895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 68.9Ų

Experimental Properties

  • PSA: 69.86000
  • LogP: 1.11310

2-Chloropyrimidine-5-carboxamide Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloropyrimidine-5-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD220929-50mg
2-Chloropyrimidine-5-carboxamide
856595-94-3 97%
50mg
¥855.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD220929-100mg
2-Chloropyrimidine-5-carboxamide
856595-94-3 97%
100mg
¥1175.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD220929-250mg
2-Chloropyrimidine-5-carboxamide
856595-94-3 97%
250mg
¥1762.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD220929-1g
2-Chloropyrimidine-5-carboxamide
856595-94-3 97%
1g
¥4405.0 2024-04-18
Chemenu
CM307917-250mg
2-Chloropyrimidine-5-carboxamide
856595-94-3 95%
250mg
$253 2023-02-01
Chemenu
CM307917-1g
2-Chloropyrimidine-5-carboxamide
856595-94-3 95%
1g
$599 2023-02-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OM526-200mg
2-Chloropyrimidine-5-carboxamide
856595-94-3 97+%
200mg
1587.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OM526-50mg
2-Chloropyrimidine-5-carboxamide
856595-94-3 97+%
50mg
634.0CNY 2021-07-14
eNovation Chemicals LLC
Y1212683-1g
2-Chloropyrimidine-5-carboxamide
856595-94-3 95%
1g
$800 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116317-100mg
2-Chloropyrimidine-5-carboxamide
856595-94-3 98%
100mg
¥1410.00 2024-07-28

2-Chloropyrimidine-5-carboxamide Production Method

2-Chloropyrimidine-5-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:856595-94-3)2-Chloropyrimidine-5-carboxamide
Order Number:A1091861
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:05
Price ($):212.0/508.0
Email:sales@amadischem.com

Additional information on 2-Chloropyrimidine-5-carboxamide

Professional Introduction to 2-Chloropyrimidine-5-carboxamide (CAS No. 856595-94-3)

2-Chloropyrimidine-5-carboxamide, with the chemical formula C₅H₃ClN₂O₂, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 856595-94-3, has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules. The structural features of this compound, particularly the presence of a chloropyrimidine core and a carboxamide functional group, make it a valuable intermediate in the development of various therapeutic agents.

The chloropyrimidine moiety is a well-known pharmacophore in medicinal chemistry, often found in a wide range of drugs targeting different diseases. The chlorine atom in this moiety can serve as a handle for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities. In contrast, the carboxamide group introduces a polar and hydrophilic character to the molecule, which can enhance its solubility and bioavailability. These properties make 2-chloropyrimidine-5-carboxamide an attractive building block for drug discovery and development.

Recent advancements in synthetic chemistry have provided new insights into the utility of 2-chloropyrimidine-5-carboxamide. Researchers have been exploring novel methodologies to functionalize this compound, leading to the discovery of new derivatives with enhanced pharmacological properties. For instance, studies have demonstrated that modifications at the 2-position of the pyrimidine ring can significantly alter the biological activity of the resulting compounds. This has opened up new avenues for designing drugs with improved efficacy and reduced side effects.

In addition to its role as a synthetic intermediate, 2-chloropyrimidine-5-carboxamide has been investigated for its potential applications in other fields. For example, it has been used as a precursor in the synthesis of agrochemicals and specialty chemicals. The versatility of this compound underscores its importance in industrial chemistry as well.

The pharmacological profile of 2-chloropyrimidine-5-carboxamide derivatives has been extensively studied in recent years. Several research groups have reported on the development of novel antiviral, anticancer, and anti-inflammatory agents based on this scaffold. One notable area of research has been the exploration of its antiviral properties. Studies have shown that certain derivatives exhibit potent activity against various viral strains, including those responsible for influenza and hepatitis. These findings highlight the potential of 2-chloropyrimidine-5-carboxamide as a lead compound for antiviral drug development.

Another area where this compound has shown promise is in the field of oncology. Researchers have identified several derivatives that exhibit significant inhibitory effects on tumor growth in preclinical models. The mechanisms by which these compounds exert their antitumor effects are diverse, involving both direct targeting of cancer cells and modulation of immune responses. These findings suggest that further exploration of 2-chloropyrimidine-5-carboxamide derivatives could lead to the discovery of new treatments for various types of cancer.

The anti-inflammatory potential of 2-chloropyrimidine-5-carboxamide has also been recognized. Several studies have demonstrated that certain derivatives can inhibit key inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability to modulate inflammation without causing significant side effects is a significant advantage for these compounds.

The synthesis and characterization of 2-chloropyrimidine-5-carboxamide derivatives have benefited from recent technological advancements in analytical chemistry. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have enabled researchers to obtain detailed structural information about these compounds. This has facilitated the rational design of new derivatives with improved pharmacological properties.

In conclusion, 2-Chloropyrimidine-5-carboxamide (CAS No. 856595-94-3) is a versatile compound with significant applications in pharmaceutical chemistry and medicinal research. Its unique structural features make it an valuable intermediate for synthesizing biologically active molecules with diverse therapeutic applications. Recent research has highlighted its potential in developing antiviral, anticancer, and anti-inflammatory agents, underscoring its importance in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:856595-94-3)2-Chloropyrimidine-5-carboxamide
A1091861
Purity:99%/99%
Quantity:250mg/1g
Price ($):212.0/508.0
Email